2,4-Dimethoxythiazole
Description
Overview of Thiazole (B1198619) Ring Systems in Contemporary Chemical Research
Thiazole and its derivatives are of significant interest in modern chemical research due to their widespread presence in natural products and synthetically important molecules. tandfonline.comfabad.org.tr The thiazole nucleus is a key structural component in many biologically active compounds, including antimicrobial and anticancer agents. nih.govijper.org Its ability to participate in a variety of chemical transformations makes it a valuable building block for the synthesis of complex molecular architectures. researchgate.netchemrj.org Researchers continue to explore the diverse reactivity of the thiazole ring to develop novel compounds with tailored properties for various applications, including materials science and medicinal chemistry. tandfonline.comopenmedicinalchemistryjournal.com
Unique Electronic and Structural Features of the Thiazole Nucleus Relevant to 2,4-Dimethoxythiazole
The thiazole ring is a planar, aromatic system characterized by significant pi-electron delocalization, which imparts a degree of aromaticity greater than that of its oxazole (B20620) counterparts. wikipedia.org This aromatic character is evident in its nuclear magnetic resonance (NMR) spectroscopy, with ring protons appearing in the range of 7.27 to 8.77 ppm, indicative of a strong diamagnetic ring current. wikipedia.org The presence of the sulfur and nitrogen heteroatoms influences the electron distribution within the ring, creating distinct regions of reactivity. researchgate.netasianpubs.org
Historical Context of Substituted Thiazoles in Synthetic Organic Chemistry
The exploration of thiazole chemistry has a rich history, dating back to the late 19th century with the pioneering work of Hantzsch and Weber. isca.meorgsyn.org The Hantzsch thiazole synthesis, a reaction between α-haloketones and thioamides, remains a prominent and widely used method for constructing the thiazole ring. wikipedia.orgorgsyn.org Over the decades, numerous other synthetic methodologies have been developed to access a diverse range of substituted thiazoles, each contributing to the expansive toolkit of the synthetic organic chemist. researchgate.netijper.org These historical advancements have laid the foundation for the synthesis and investigation of more complex thiazole derivatives like this compound.
Chemical Identity and Properties of this compound
This section details the fundamental chemical and physical properties of this compound, providing a clear definition of this specific compound.
Nomenclature and Structural Representation
Systematic Name: 2,4-dimethoxy-1,3-thiazole
Common Name: this compound
CAS Registry Number: 1055074-93-5 chemsrc.com
The structure of this compound consists of a central five-membered thiazole ring with methoxy (B1213986) groups (-OCH3) attached to the carbon atoms at positions 2 and 4.
Interactive Data Table: Compound Identification
| Identifier | Value |
| Systematic Name | 2,4-dimethoxy-1,3-thiazole |
| Common Name | This compound |
| CAS Registry Number | 1055074-93-5 chemsrc.com |
| Molecular Formula | C5H7NO2S |
| Molecular Weight | 145.18 g/mol |
Physicochemical Properties
Detailed experimental data on the physicochemical properties of this compound are not extensively reported in publicly available literature. However, based on the properties of similar small organic molecules, it is anticipated to be a liquid or a low-melting solid at room temperature. Its solubility would likely be higher in organic solvents than in water.
Interactive Data Table: Predicted Physicochemical Properties
| Property | Predicted Value |
| Boiling Point | Not available |
| Melting Point | Not available |
| Density | Not available |
| Solubility | Soluble in common organic solvents |
Synthesis of this compound
The synthesis of this compound can be approached through various established methods in organic chemistry, primarily involving the formation of the thiazole ring followed by or concurrent with the introduction of the methoxy groups.
Established Synthetic Routes
A plausible and documented synthetic route to this compound starts from 2,4-thiazolidinedione (B21345). google.com This method involves the treatment of the starting material with a non-nucleophilic base, such as sodium hydride or lithium diisopropylamide (LDA), followed by the addition of methyl iodide. google.com This reaction results in the methylation of both the nitrogen and the oxygen atoms of the tautomeric form of the dione, leading to the formation of this compound. google.com
Another general approach to substituted thiazoles that could be adapted for this compound is the Hantzsch thiazole synthesis. wikipedia.orgorgsyn.org This would conceptually involve the reaction of a thioamide with a suitably substituted α-halocarbonyl compound. However, the specific precursors required for the direct synthesis of this compound via this method are not commonly documented.
Key Reagents and Reaction Conditions
The synthesis from 2,4-thiazolidinedione requires a strong, non-nucleophilic base to deprotonate the starting material effectively. google.com Anhydrous solvents, such as tetrahydrofuran (B95107) (THF), are crucial to prevent side reactions. google.com Methyl iodide serves as the methylating agent. google.com The reaction progress can be monitored using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). google.com
Interactive Data Table: Reagents for Synthesis from 2,4-Thiazolidinedione
| Reagent | Role |
| 2,4-Thiazolidinedione | Starting material google.com |
| Sodium Hydride (NaH) or Lithium Diisopropylamide (LDA) | Non-nucleophilic base google.com |
| Methyl Iodide (CH3I) | Methylating agent google.com |
| Tetrahydrofuran (THF) | Anhydrous solvent google.com |
Chemical Reactivity and Potential Transformations
The reactivity of this compound is dictated by the electronic nature of the thiazole ring, which is significantly influenced by the two electron-donating methoxy groups.
Electrophilic and Nucleophilic Substitution Reactions
The presence of the two methoxy groups at positions 2 and 4 increases the electron density of the thiazole ring, making it more susceptible to electrophilic attack compared to the unsubstituted thiazole. The C5 position, being the most electron-rich carbon in the thiazole ring system, is the most likely site for electrophilic substitution. wikipedia.org
Conversely, the electron-rich nature of the ring would make it less reactive towards nucleophilic aromatic substitution. However, reactions at the methoxy groups themselves, such as ether cleavage, could be possible under harsh acidic conditions.
Role in Multistep Organic Synthesis
Due to its specific substitution pattern, this compound can serve as a valuable intermediate in the synthesis of more complex molecules. The methoxy groups can be retained in the final product or potentially be converted into other functional groups, such as hydroxyl groups, through deprotection. This allows for the introduction of further diversity in a synthetic sequence.
Spectroscopic Characterization
The structural elucidation of this compound relies on standard spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show signals for the two methoxy groups and the proton at the C5 position of the thiazole ring. The chemical shifts of the methoxy protons would likely appear in the range of 3.5-4.5 ppm. The C5-H proton would appear further downfield, influenced by the aromatic ring current.
¹³C NMR: The carbon NMR spectrum would show distinct signals for the two methoxy carbons and the three carbons of the thiazole ring. The chemical shifts of the C2 and C4 carbons would be significantly upfield due to the shielding effect of the attached oxygen atoms.
Mass Spectrometry (MS)
Mass spectrometry would provide the molecular weight of the compound, confirming the molecular formula C5H7NO2S. The fragmentation pattern observed in the mass spectrum could offer further structural information.
Infrared (IR) Spectroscopy
The IR spectrum would show characteristic absorption bands for C-H stretching of the aromatic ring and the methyl groups, C=N and C=C stretching vibrations within the thiazole ring, and strong C-O stretching bands associated with the methoxy groups.
Applications in Organic Synthesis
While specific, large-scale industrial applications of this compound are not widely documented, its structural features suggest its utility as a building block in synthetic organic chemistry.
Intermediate in the Synthesis of Complex Heterocycles
The functionalized thiazole core of this compound makes it a potential precursor for the synthesis of more elaborate heterocyclic systems. The reactivity of the C5 position could be exploited to introduce various substituents, leading to a diverse library of thiazole derivatives.
Scaffold for the Development of Novel Organic Materials
The electron-rich nature of the this compound ring system could be of interest in the design of new organic materials with specific electronic or optical properties. The ability to further functionalize the molecule opens up possibilities for creating polymers or small molecules for applications in electronics or photonics.
This compound is a distinct chemical entity within the broader class of thiazole derivatives. Its synthesis is achievable through established organic chemistry methods, and its reactivity is characterized by the electron-donating nature of its methoxy substituents. While its direct applications are not extensively reported, its role as a versatile intermediate in the synthesis of more complex and potentially functional molecules highlights its importance in the field of advanced organic chemistry. Further research into the properties and reactivity of this compound could unveil new opportunities for its application in various scientific domains.
Structure
3D Structure
Properties
Molecular Formula |
C5H7NO2S |
|---|---|
Molecular Weight |
145.18 g/mol |
IUPAC Name |
2,4-dimethoxy-1,3-thiazole |
InChI |
InChI=1S/C5H7NO2S/c1-7-4-3-9-5(6-4)8-2/h3H,1-2H3 |
InChI Key |
PTROXDCOULVVOD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CSC(=N1)OC |
Origin of Product |
United States |
Synthetic Strategies and Advanced Methodologies for 2,4 Dimethoxythiazole
Classical and Contemporary Approaches to 2,4-Dimethoxythiazole Synthesis
The synthesis of the thiazole (B1198619) ring is a cornerstone of heterocyclic chemistry, with numerous methods developed over the years. These strategies are adaptable for the creation of 2,4-disubstituted thiazoles like this compound, often involving the formation of the core ring followed by the introduction of the desired functional groups.
Cyclo-condensation Reactions in Thiazole Ring Formation
Cyclo-condensation reactions are fundamental to the formation of the thiazole ring. wisdomlib.org These reactions involve the joining of two or more molecules to form a cyclic compound. wisdomlib.org A prominent and historically significant method is the Hantzsch thiazole synthesis , which involves the reaction of α-haloketones with thioamides. nih.govresearchgate.netmdpi.commdpi.com This method and its variations remain a widely used approach for constructing the thiazole core. researchgate.netmdpi.com
The general mechanism of the Hantzsch synthesis begins with the nucleophilic attack of the sulfur atom from the thioamide onto the α-carbon of the haloketone. This is followed by an intramolecular cyclization and subsequent dehydration to yield the thiazole ring. mdpi.com Modifications to this classical method have been developed to improve yields, shorten reaction times, and utilize greener conditions. mdpi.com
For instance, a one-pot, multi-component procedure for synthesizing Hantzsch thiazole derivatives has been developed using silica-supported tungstosilicic acid as a reusable catalyst, which can be performed under conventional heating or ultrasonic irradiation. mdpi.com Another variation utilizes diazoketones as stable equivalents of α-haloketones in a one-pot reaction with thiourea (B124793) or thiosemicarbazide, offering a scalable and versatile route to 2,4-disubstituted thiazoles. chemrxiv.org
| Method | Key Reagents | Conditions | Advantages | Reference |
|---|---|---|---|---|
| Classical Hantzsch Synthesis | α-haloketones, Thioamides | Varies (often requires heating) | Well-established, versatile | nih.govresearchgate.net |
| Silica-Supported Catalyst | 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiourea, Substituted benzaldehydes | Conventional heating or ultrasonic irradiation | Green, reusable catalyst, high yields (79-90%) | mdpi.com |
| Diazoketone Modification | Diazoketones, Thiourea/Thiosemicarbazide | One-pot, scalable | Uses stable α-haloketone equivalents, high yields | chemrxiv.org |
Other cyclization strategies include the Cook-Heilborn method for synthesizing 2-aminothiazole (B372263) derivatives from 2-aminonitriles and the reaction of propargylamine (B41283) with carbon disulfide using a palladium catalyst. researchgate.net
Alkylation Strategies for Methoxy (B1213986) Group Introduction at Thiazole Ring Positions
Once the thiazole ring is formed, the introduction of methoxy groups at the 2 and 4 positions is typically achieved through alkylation reactions. A common precursor for this is 2,4-thiazolidinedione (B21345).
In a described synthesis, 2,4-thiazolidinedione is treated with a non-nucleophilic base, such as sodium hydride or lithium diisopropylamide (LDA), followed by the addition of methyl iodide. google.com This process leads to the O-alkylation of the dione, resulting in the formation of this compound. google.com The progress of this reaction can be monitored using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). google.com
Another approach involves the methylation of a hydroxyl precursor. The methoxy group can be introduced via O-alkylation of a hydroxyl group using reagents like methyl iodide or dimethyl sulfate (B86663) in the presence of a base.
Environmentally Benign Synthetic Protocols for Thiazole Derivatives Applicable to this compound
In recent years, there has been a significant shift towards developing more environmentally friendly or "green" synthetic methods for thiazole derivatives. bepls.com These approaches aim to reduce the use of hazardous materials, minimize waste, and improve energy efficiency. nih.gov
Several green chemistry-based methods have been successfully applied to thiazole synthesis, including:
Microwave-assisted synthesis: This technique often leads to shorter reaction times, higher yields, and the formation of fewer by-products. bepls.com
Ultrasonic-mediated synthesis: The use of ultrasound can enhance reaction rates and yields. bepls.commdpi.com
Use of green solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives like water or PEG-400. bepls.comnih.gov
Catalyst-free reactions: Developing protocols that proceed efficiently without the need for a catalyst. bepls.com
Use of recyclable catalysts: Employing catalysts that can be easily recovered and reused, reducing waste and cost. bepls.commdpi.com
For example, an efficient and eco-friendly synthesis of thiazole derivatives has been reported using a recyclable cross-linked chitosan (B1678972) hydrogel as a biocatalyst under ultrasonic irradiation. mdpi.com This method offers advantages such as high yields and mild reaction conditions. mdpi.com Another green protocol involves the catalyst-free reaction of α-diazoketones and thiourea in PEG-400 at 100°C, providing excellent yields of 2-aminothiazoles. bepls.com
Functionalization and Derivatization of the this compound Core
The this compound core serves as a versatile scaffold for further chemical modifications, allowing for the introduction of various functional groups to modulate its properties.
Regioselective Functionalization at the C-5 Position
The C-5 position of the this compound ring is a key site for regioselective functionalization. This is often achieved through metalation reactions, such as lithiation.
Deprotonation at the C-5 position can be accomplished using a strong base like lithium diisopropylamide (LDA) in an appropriate solvent like tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -78 °C). The resulting lithiated intermediate is a powerful nucleophile that can react with a variety of electrophiles to introduce new substituents at the C-5 position.
For instance, quenching the lithiated species with an electrophile allows for the introduction of a wide range of functional groups. This approach has been used to synthesize 3,5-disubstituted 4-oxy-2-pyridones from 4-methoxy-2-pyridones, demonstrating the utility of lithiation for functionalization. rsc.org Halogen-metal exchange reactions are another powerful tool for regioselective functionalization. nih.govresearchgate.net For example, treating a bromo-substituted thiazole with an organolithium reagent can selectively replace the bromine atom with lithium, creating a reactive intermediate for further reactions. researchgate.net
Modulating Reactivity through Strategic Substituent Introduction
The reactivity of the thiazole ring can be significantly influenced by the nature of the substituents attached to it. The introduction of electron-donating or electron-withdrawing groups can alter the electron density of the ring system, thereby affecting its susceptibility to electrophilic or nucleophilic attack.
For example, the presence of electron-donating groups, such as methoxy groups, generally activates the ring towards electrophilic substitution. Conversely, electron-withdrawing groups, like a nitro group, deactivate the ring towards electrophilic attack but can facilitate nucleophilic substitution reactions.
The strategic placement of substituents can also direct the regioselectivity of further reactions. For instance, in the functionalization of 2-chloropyridines, the position of the chloro substituent was found to have an unexpected effect on the regioselectivity of subsequent reactions compared to unsubstituted or carbon-substituted pyridines. mdpi.com This highlights the crucial role that substituents play in modulating the reactivity and directing the outcome of chemical transformations on heterocyclic scaffolds. The effect of substituents on reactivity has also been observed in other heterocyclic systems, where π-electron-donating groups can quench radical reactivity, while electron-withdrawing groups can enhance it. nih.gov
Spectroscopic and Structural Elucidation Techniques for 2,4 Dimethoxythiazole and Its Derivatives
Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) in Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 2,4-dimethoxythiazole and its derivatives. savemyexams.com By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of protons (¹H NMR) and carbon atoms (¹³C NMR). savemyexams.com
In ¹H NMR, the chemical shift (δ) indicates the electronic environment of a proton. ccea.org.uk For instance, the protons of the two methoxy (B1213986) groups (-OCH₃) in this compound would appear at distinct chemical shifts, typically in the range of 3.8–4.0 ppm. The proton attached to the thiazole (B1198619) ring would have a characteristic chemical shift influenced by the heteroatoms and the aromatic nature of the ring.
Spin-spin coupling, observed as splitting of peaks in high-resolution NMR, provides information about the number of neighboring protons. savemyexams.com The n+1 rule is applied to interpret these splitting patterns, where 'n' is the number of adjacent, non-equivalent protons. ccea.org.uk Integration of the peak areas in a ¹H NMR spectrum reveals the relative number of protons in each unique chemical environment. savemyexams.com
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for establishing connectivity between protons and carbons, further confirming the molecular structure of complex derivatives.
Table 1: Representative ¹H NMR Data for a this compound Derivative
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 3.95 | s | 3H | C4-OCH₃ |
| 4.10 | s | 3H | C2-OCH₃ |
| 6.80 | s | 1H | C5-H |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental composition and molecular formula. quality-assistance.com Unlike low-resolution mass spectrometry, HRMS instruments, such as time-of-flight (TOF) or Orbitrap analyzers, can measure mass-to-charge ratios (m/z) to a very high degree of accuracy, often to four or five decimal places. bruker.comnih.gov
This precision is crucial for distinguishing between compounds that may have the same nominal mass but different elemental compositions. For this compound (C₅H₇NO₂S), HRMS would provide a highly accurate mass measurement that corresponds to its exact molecular formula. This technique is indispensable for confirming the identity of newly synthesized derivatives and for identifying unknown impurities. quality-assistance.com
Table 2: HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₅H₇NO₂S |
| Calculated Monoisotopic Mass | 145.020 |
| Observed m/z | 145.020 (example) |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, which encompasses both infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. uni-siegen.deedinst.com These two techniques are complementary, as their selection rules differ. A molecular vibration is IR active if it causes a change in the molecule's dipole moment, while it is Raman active if it results in a change in the molecule's polarizability. edinst.com
For this compound, IR and Raman spectra would reveal characteristic absorption bands corresponding to the various functional groups:
C-H stretching: Aliphatic C-H stretches from the methoxy groups would appear around 2850-3000 cm⁻¹.
C=N stretching: The carbon-nitrogen double bond within the thiazole ring would exhibit a characteristic stretch.
C-O stretching: The ether linkages of the methoxy groups would show strong absorptions in the 1000-1300 cm⁻¹ region.
Thiazole ring vibrations: The entire ring system will have a series of characteristic "fingerprint" vibrations. uni-siegen.de
The analysis of these vibrational frequencies provides strong evidence for the presence of the thiazole core and the methoxy substituents. americanpharmaceuticalreview.comnih.gov
Table 3: Typical IR Absorption Frequencies for Functional Groups in this compound Derivatives
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| C-H (aliphatic) | Stretch | 2850 - 3000 |
| C=N | Stretch | 1640 - 1690 |
| C-O (ether) | Stretch | 1000 - 1300 |
| Aromatic C=C | Stretch | 1400 - 1600 |
Electronic Spectroscopy (UV-Vis) and Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. gdckulgam.edu.in When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. libretexts.org The wavelength of maximum absorbance (λ_max) is characteristic of the electronic structure of the molecule.
For this compound and its derivatives, the UV-Vis spectrum is dominated by π → π* and n → π* transitions associated with the conjugated π-system of the thiazole ring and the non-bonding electrons on the nitrogen, sulfur, and oxygen atoms. matanginicollege.ac.in The presence of the methoxy groups, which are auxochromes, can cause a bathochromic (red) shift in the λ_max compared to the unsubstituted thiazole ring. matanginicollege.ac.in The extent of conjugation in derivatives of this compound significantly influences the energy of these transitions and, consequently, the λ_max. utoronto.ca
Table 4: Electronic Transitions and Expected UV-Vis Absorption Regions
| Transition | Description | Expected λ_max Region (nm) |
| π → π | Electron promoted from a π bonding orbital to a π antibonding orbital. | 200 - 400 |
| n → π | Electron promoted from a non-bonding orbital to a π antibonding orbital. | 300 - 500 |
X-ray Crystallography for Solid-State Structural Analysis
X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. nih.gov This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is used to generate an electron density map, from which the precise positions of all atoms in the crystal lattice can be determined. creative-biostructure.com
For this compound or its derivatives that can be crystallized, X-ray crystallography provides unambiguous proof of the molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. migrationletters.com This information is invaluable for confirming the connectivity established by other spectroscopic methods and for understanding the packing of molecules in the crystal. The quality of the X-ray diffraction data is critical for obtaining an accurate and high-resolution crystal structure. migrationletters.com
Table 5: Hypothetical Crystallographic Data for a this compound Derivative
| Parameter | Example Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.2 |
| c (Å) | 9.8 |
| β (°) | 105.3 |
| Volume (ų) | 978.5 |
| Z | 4 |
Computational and Theoretical Investigations of 2,4 Dimethoxythiazole
Quantum Chemical Calculations for Electronic Structure and Stability
Quantum chemical calculations are fundamental in elucidating the intrinsic properties of 2,4-dimethoxythiazole. These calculations offer a detailed view of its electronic architecture and thermodynamic stability.
Density Functional Theory (DFT) Studies on Molecular Orbitals and Reactivity Descriptors
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. mdpi.com For thiazole (B1198619) derivatives, DFT calculations, often using hybrid functionals like B3LYP with various basis sets (e.g., 6-31G(d,p) or 6-311++G(d,p)), are employed to optimize molecular geometry and compute electronic and chemical reactivity descriptors. researchgate.netbohrium.comscispace.com
Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ekb.egepstem.net The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. mdpi.comnih.gov These calculations help in understanding the charge transfer within the molecule. researchgate.net
Molecular Electrostatic Potential (MESP) maps, also generated through DFT, are used to predict reactive sites for electrophilic and nucleophilic attacks. scispace.comnih.gov Reactivity descriptors such as chemical potential (µ), hardness (η), and electrophilicity (ω) are calculated to provide a quantitative measure of the molecule's reactivity. nih.govfrontiersin.org Natural Bond Orbital (NBO) analysis is another technique used to study intramolecular and intermolecular bonding, as well as charge delocalization effects. bohrium.commdpi.com
Table 1: Representative DFT-Calculated Reactivity Descriptors for Thiazole Derivatives Note: The following table is a generalized representation based on typical findings for substituted thiazoles and is for illustrative purposes. Actual values for this compound would require specific calculations.
| Parameter | Typical Calculated Value Range (Illustrative) | Significance |
|---|---|---|
| $E_{HOMO}$ | -6.0 to -7.5 eV | Electron-donating ability |
| $E_{LUMO}$ | -1.5 to -2.5 eV | Electron-accepting ability |
| Energy Gap ($\Delta E$) | 4.0 to 5.5 eV | Chemical reactivity and kinetic stability |
| Chemical Hardness ($\eta$) | 2.0 to 2.75 eV | Resistance to change in electron distribution |
| Electrophilicity Index ($\omega$) | 1.5 to 2.5 eV | Propensity to accept electrons |
Aromaticity Analysis and Electron Delocalization within the Thiazole Ring System
The thiazole ring is an aromatic system, a characteristic conferred by the delocalization of a lone pair of electrons from the sulfur atom, which completes the 6π-electron system required by Hückel's rule. medmedchem.comencyclopedia.pub This aromaticity is greater than that of the corresponding oxazole (B20620). medmedchem.comnih.gov The significant π-electron delocalization contributes to the planarity and stability of the ring. isca.mewikipedia.org
Computational methods are used to quantify the aromaticity of the thiazole ring. One common method is the Nucleus-Independent Chemical Shift (NICS), which calculates the magnetic shielding at the center of the ring. Negative NICS values are indicative of aromatic character. nih.govacs.org For thiazole, NICS calculations confirm its aromatic nature, with values comparable to other aromatic heterocycles. nih.govacs.org Analysis of the π-electron density reveals specific sites for electrophilic and nucleophilic substitution. encyclopedia.pubwikipedia.org Generally, for the thiazole ring, C5 is the primary site for electrophilic attack, while C2 is susceptible to nucleophilic attack. isca.mewikipedia.orgchemicalbook.com
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations provide insights into the three-dimensional structure and dynamic behavior of this compound.
Conformational Analysis of this compound and Related Derivatives
Computational techniques, including molecular mechanics and quantum chemical methods, are used to explore the potential energy surface of the molecule. sapub.orgbsu.by For substituted heterocycles, the presence and position of substituents like methoxy (B1213986) groups can lead to different stable conformations with varying energies. rsc.orgquizlet.com For instance, the orientation of a methoxy group can be stabilized by intramolecular interactions, such as weak hydrogen bonds with nearby atoms. scilit.com
Intermolecular Interactions and Self-Assembly Propensities
The methoxy groups in this compound are expected to play a significant role in its intermolecular interactions. The oxygen atoms of the methoxy groups can act as hydrogen bond acceptors. cardiff.ac.uk The nature of these interactions influences how molecules pack in the solid state and their potential for self-assembly. cardiff.ac.ukresearchgate.net
Prediction of Spectroscopic Parameters via Computational Methods
Computational methods are widely used to predict spectroscopic properties, which can then be compared with experimental data to validate both the computational model and the experimental structure. scispace.comnih.gov
For thiazole derivatives, DFT calculations are employed to predict vibrational spectra (FT-IR and Raman) and electronic spectra (UV-Vis). nih.govscielo.org.za Calculated vibrational frequencies are often scaled to improve agreement with experimental results. epstem.net The analysis of potential energy distributions (PEDs) helps in assigning specific vibrational modes. nih.gov
Time-dependent DFT (TD-DFT) is the method of choice for calculating electronic absorption spectra, providing information on excitation energies and oscillator strengths. bsu.bybohrium.com The predicted spectra can be sensitive to the choice of functional and the inclusion of solvent effects. bohrium.com
Furthermore, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method, often in conjunction with DFT. epstem.netsemanticscholar.org Comparing calculated and experimental NMR spectra is a powerful tool for structural elucidation. uq.edu.au
Table 2: Computationally Predicted vs. Experimental Spectroscopic Data for a Generic Substituted Thiazole Note: This table provides an illustrative comparison. Specific values for this compound would require dedicated experimental and computational studies.
| Spectroscopic Data | Typical Predicted Range (Computational) | Typical Experimental Range |
|---|---|---|
| ¹H NMR (ring protons, ppm) | 7.0 - 9.0 | 7.27 - 8.77 medmedchem.comwikipedia.org |
| ¹³C NMR (ring carbons, ppm) | 115 - 160 | ~119 - 154 isca.me |
| FT-IR (C=N stretch, cm⁻¹) | 1590 - 1630 | ~1591 - 1622 researchgate.net |
| UV-Vis ($\lambda_{max}$, nm) | 250 - 300 | Varies with substitution and solvent |
Computational NMR and UV-Vis Spectra Prediction
The prediction of Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectra through computational methods has become an indispensable tool in modern chemical research. For this compound, these theoretical approaches can provide valuable information about its structural and electronic properties.
Density Functional Theory (DFT) is a primary method for the prediction of NMR chemical shifts. researchgate.netniscpr.res.in By calculating the magnetic shielding tensors of the nuclei within the molecule, it is possible to estimate the chemical shifts (δ) for ¹H and ¹³C atoms. The accuracy of these predictions is highly dependent on the choice of the functional and basis set. kbhgroup.in For organic molecules, hybrid functionals such as B3LYP are commonly employed in conjunction with basis sets like 6-311++G(d,p) to achieve a good balance between accuracy and computational cost. nih.gov The process typically involves an initial geometry optimization of the this compound molecule to find its lowest energy conformation, followed by the NMR calculation itself. kbhgroup.in Solvation effects, which can significantly influence chemical shifts, can be incorporated using models like the Polarizable Continuum Model (PCM). kbhgroup.in
The following table illustrates the type of data that would be generated from a computational NMR prediction for this compound. The values presented are hypothetical and serve to demonstrate the output of such a calculation.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Illustrative Data)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C2-OCH₃ | 4.05 | 58.2 |
| C4-OCH₃ | 3.90 | 56.8 |
| C5-H | 6.50 | - |
| C2 | - | 168.5 |
| C4 | - | 160.1 |
For the prediction of UV-Vis spectra, Time-Dependent Density Functional Theory (TD-DFT) is the most common approach. acs.orgmdpi.com This method calculates the energies of electronic transitions from the ground state to various excited states. The output provides the excitation energies, which correspond to the wavelengths of maximum absorption (λmax), and the oscillator strengths, which are related to the intensity of the absorption bands. mdpi.com Similar to NMR predictions, the choice of functional and basis set is critical, and solvent effects are often included to better match experimental conditions. kbhgroup.in
An illustrative TD-DFT calculation for this compound might yield the following data, highlighting the principal electronic transitions.
Table 2: Predicted UV-Vis Absorption Data for this compound (Illustrative Data)
| Transition | Predicted λmax (nm) | Oscillator Strength (f) | Major Contribution |
|---|---|---|---|
| S₀ → S₁ | 275 | 0.15 | HOMO → LUMO (π → π*) |
These computational predictions are invaluable for interpreting experimental spectra and for understanding the electronic environment of the this compound molecule.
Theoretical Vibrational Analysis
Theoretical vibrational analysis is a cornerstone of computational chemistry, used to predict the infrared (IR) and Raman spectra of molecules. This analysis is typically performed using DFT methods to calculate the harmonic vibrational frequencies. niscpr.res.in The calculation involves computing the second derivatives of the energy with respect to the atomic coordinates, which gives the force constants for the molecular vibrations. uni-rostock.de
For this compound, a molecule with multiple atoms, there are numerous fundamental vibrational modes. spectroscopyonline.com A theoretical analysis can predict the frequency of each mode and its corresponding intensity in the IR and Raman spectra. The nature of each vibrational mode, such as stretching, bending, or torsional motions of specific bonds or functional groups, can be determined through a potential energy distribution (PED) analysis. niscpr.res.inscielo.org.mx
It is a common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and the approximations inherent in the computational methods, thereby improving the agreement with experimental data. nih.gov The results of a theoretical vibrational analysis for this compound would be presented in a table format, as illustrated below.
Table 3: Selected Predicted Vibrational Frequencies for this compound (Illustrative Data)
| Scaled Frequency (cm⁻¹) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) | Vibrational Assignment (PED) |
|---|---|---|---|
| 3080 | 15 | 30 | C-H stretching (thiazole ring) |
| 2985 | 45 | 60 | CH₃ asymmetric stretching |
| 2850 | 30 | 50 | CH₃ symmetric stretching |
| 1610 | 150 | 80 | C=N stretching |
| 1540 | 120 | 100 | Thiazole ring stretching |
| 1250 | 200 | 40 | C-O-C asymmetric stretching |
This detailed vibrational assignment, derived from theoretical calculations, is crucial for accurately interpreting experimental IR and Raman spectra and for gaining a deeper understanding of the intramolecular dynamics of this compound. tandfonline.com
Reaction Mechanisms and Reactivity Profiles of 2,4 Dimethoxythiazole
Electrophilic Aromatic Substitution on the 2,4-Dimethoxythiazole Nucleus
The this compound ring is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of two electron-donating methoxy (B1213986) groups. These groups increase the electron density of the thiazole (B1198619) ring, making it more susceptible to attack by electrophiles. dalalinstitute.com The general mechanism for EAS involves the attack of an electrophile on the π-electron system of the aromatic ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion. uomustansiriyah.edu.iqpressbooks.pub This is followed by the loss of a proton to restore aromaticity. uomustansiriyah.edu.iqpressbooks.pub
The regioselectivity of EAS on the this compound nucleus is directed by the activating groups. The methoxy groups at positions 2 and 4 direct incoming electrophiles primarily to the C5 position, which is the most electron-rich and sterically accessible site. This is a common feature in the chemistry of substituted thiazoles. researchgate.net
Table 1: Examples of Electrophilic Aromatic Substitution Reactions on Thiazole Derivatives
| Reaction Type | Electrophile | Product(s) | Reference(s) |
| Halogenation | Br₂, Cl₂ | 5-Halo-2,4-dimethoxythiazole | lumenlearning.com |
| Nitration | HNO₃/H₂SO₄ | 5-Nitro-2,4-dimethoxythiazole | uomustansiriyah.edu.iq |
| Sulfonation | SO₃/H₂SO₄ | This compound-5-sulfonic acid | libretexts.org |
| Friedel-Crafts Acylation | RCOCl/AlCl₃ | 5-Acyl-2,4-dimethoxythiazole | uomustansiriyah.edu.iq |
Nucleophilic Substitution Reactions Involving this compound Derivatives
Nucleophilic substitution reactions are fundamental in modifying the functionality of this compound. These reactions typically involve the displacement of a leaving group on the thiazole ring or its side chains by a nucleophile. rammohancollege.ac.in The rate and mechanism of these substitutions, whether following an S\N1 or S\N2 pathway, are influenced by the nature of the substrate, nucleophile, leaving group, and solvent. nih.govmasterorganicchemistry.comlibretexts.org
A common strategy involves the introduction of a good leaving group, such as a halogen, onto the thiazole nucleus, which can then be displaced by various nucleophiles. For instance, 2-halogenated thiazoles can undergo nucleophilic substitution to introduce a range of functional groups. nuph.edu.ua The reaction of 2-halogeno-5-nitro-thiazoles with amines has been studied, revealing that sterically hindered, strongly basic secondary aliphatic amines can lead to the opening of the thiazole ring. researchgate.net
Beyzaei et al. have reported the synthesis of thiazol-2(3H)-imines through the nucleophilic substitution of a chloride in 3-chloroacetylacetone with a thiocyanate (B1210189) group, followed by cyclocondensation. ekb.eg Similarly, the reaction of vinylic bromides with intramolecular thioamide or thiourea (B124793) moieties can yield substituted thiazoles through intramolecular nucleophilic substitution. researchgate.net
Organometallic Reactivity and Coordination Chemistry of Thiazole-Containing Ligands
The thiazole ring, with its nitrogen and sulfur heteroatoms, is an excellent ligand for coordinating with metal ions. researchgate.netresearchgate.net This has led to a rich field of organometallic chemistry involving thiazole derivatives. uomustansiriyah.edu.iqsscasc.in The nitrogen atom in the thiazole ring acts as a donor of an electron pair, allowing it to form stable complexes with various transition metals. mdpi.com
Thiazole-containing ligands have been utilized in the synthesis of coordination polymers and metal-organic frameworks (MOFs) with applications in luminescence. mdpi.com For example, iridium(III) coordination polymers with thiazole-based ligands have shown promise as red-emitting phosphors for warm white LEDs. mdpi.com The coordination behavior of multidentate N-donor ligands containing pyridyl and thiazole units has been explored, demonstrating that the position of the thiazole ring within the ligand chain influences the partitioning of the ligand upon complexation. hud.ac.uk
The reactivity of organometallic compounds containing thiazole ligands is diverse. For instance, metal-to-ligand hydride migration can induce the chemoselective opening of the thiazole ring. researchgate.net Furthermore, thiazol-5-ylidene mesoionic carbenes, generated from 2,3,4-triaryl-substituted thiazolium salts, can form stable complexes with transition metals and are of interest in catalysis. researchgate.net
Table 2: Examples of Metal Complexes with Thiazole-Containing Ligands
| Metal Ion | Ligand Type | Application/Property | Reference(s) |
| Iridium(III) | Thiazole-based ligand and 4,4'-bipyridine | Red-emitting phosphor for LEDs | mdpi.com |
| Copper(I) | 2-(Methylthio)-4-(p-tolyl)thiazole (MTT) | Luminescence | mdpi.com |
| Lanthanides (Ln) | Thiazole-2- and thiazole-4-carboxylic acids | Luminescence via antenna effect | mdpi.com |
| Rhodium(I) | Chiral bidentate phosphine-1,3-thiazole ligands | Homogeneous asymmetric hydrogenation | researchgate.net |
Radical Reactions and Their Pathways Involving this compound Moieties
Radical reactions offer alternative pathways for the functionalization of thiazole derivatives. lumenlearning.comlibretexts.org These reactions typically proceed through a chain mechanism involving initiation, propagation, and termination steps. libretexts.orgyoutube.com
A notable example is the C(sp²)–H selenylation of substituted benzo researchgate.netorientjchem.orgimidazo[2,1-b]thiazoles, which has been shown to proceed via a radical pathway. researchgate.netrsc.org This metal-free method utilizes phenyliodine(III) bis(trifluoroacetate) as a mediator under mild conditions. researchgate.netrsc.org Mechanistic studies, including the use of radical scavengers, support the involvement of radical intermediates in this transformation. rsc.org
The antioxidant activity of some thiazole derivatives is also linked to their ability to interact with free radicals. researchgate.net The thiazole ring can contribute to antioxidant activity by influencing the bond dissociation energies of nearby functional groups involved in neutralizing reactive oxygen species (ROS). nih.gov The scavenging of free radicals by hydrazino-thiazole derivatives has been demonstrated using the DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging model. researchgate.net
Reaction Kinetics and Thermodynamic Considerations in this compound Transformations
Understanding the kinetics and thermodynamics of reactions involving thiazoles is crucial for optimizing reaction conditions and elucidating mechanisms. Kinetic studies of thiazole formation, such as the Hantzsch synthesis, have been conducted. orientjchem.orgbenthamdirect.combas.bg These studies often reveal second-order rate constants, with the reaction being first order with respect to each reactant. orientjchem.orgbas.bg
Thermodynamic parameters like the energy of activation (Ea), enthalpy of activation (ΔH), entropy of activation (ΔS), and free energy of activation (ΔG*) provide valuable insights. orientjchem.orgbenthamdirect.com A negative entropy of activation, for instance, suggests that the transition state is more ordered than the reactants, which is typical for cyclization reactions where open-chain compounds form a cyclic product. orientjchem.orgbenthamdirect.com
Theoretical studies using methods like Density Functional Theory (DFT) have been employed to investigate the kinetics and thermodynamics of reactions such as the hetero Diels-Alder reaction of thiazole. researchgate.net These computational approaches can help rationalize stereoselectivity and calculate activation energies. researchgate.net
Table 3: Thermodynamic Parameters for Thiazole Formation Reactions
| Reaction | Ea (kJ/mol) | ΔH* (kJ/mol) | ΔS* (J/mol·K) | ΔG* (kJ/mol) | Reference(s) |
| Thiobenzamide + 3-Chloroacetylacetone | 48.82 | - | Negative | - | orientjchem.org |
| Cyclohexanone thiosemicarbazone + 3-Chloroacetylacetone | 33.09 | - | Negative | - | orientjchem.org |
| m-Methyl phenylthiourea (B91264) + 3-Chloroacetylacetone | - | - | Negative | Nearly equal to other thioureas | bas.bg |
Stereochemical Aspects in Reactions Involving Chiral Derivatives
The introduction of chirality into this compound derivatives opens up possibilities for asymmetric synthesis and the creation of stereochemically complex molecules. nih.govacs.org When a reaction creates a new chiral center in a molecule that is already chiral, a mixture of diastereomers is typically formed in unequal amounts. libretexts.org This is because the transition states leading to the different diastereomers are not energetically equivalent. libretexts.org
The synthesis of axially chiral thiazole-containing biaryls presents a challenge due to the relatively low rotational barriers of the five-membered thiazole ring. rsc.org However, enantioselective methods have been developed. rsc.orgresearchgate.net For example, palladium-catalyzed intramolecular amination has been used for the asymmetric synthesis of C–N axially chiral N-aryl benzimidazoles. rsc.org
The stereochemical outcome of a reaction at a chiral center depends on the mechanism. lumenlearning.com For instance, an S\N2 reaction proceeds with inversion of configuration, while an S\N1 reaction involving a planar carbocation intermediate can lead to racemization. lumenlearning.com In the context of chiral thiazole derivatives, these principles govern the stereochemistry of products formed in substitution reactions. researchgate.net
2,4 Dimethoxythiazole As a Versatile Chemical Building Block in Advanced Synthesis
Role in Heterocyclic Synthesis and Annulation Reactions
2,4-Dimethoxythiazole has emerged as a valuable and versatile building block in the field of organic synthesis, particularly in the construction of complex heterocyclic frameworks. Its unique electronic properties, stemming from the electron-donating methoxy (B1213986) groups on the thiazole (B1198619) ring, render it an active participant in various synthetic transformations. Thiazoles, in general, are a significant class of heterocyclic compounds found in many biologically active molecules and functional materials. uou.ac.in The strategic placement of two methoxy groups at the C2 and C4 positions enhances the nucleophilicity of the ring and activates it for electrophilic substitution and annulation reactions.
Annulation reactions, which involve the formation of a new ring onto an existing one, are a powerful tool for the rapid assembly of polycyclic and heterocyclic systems. mdpi.com While specific examples detailing the direct use of this compound in widely recognized named annulation reactions like the Robinson annulation are not prevalent in the reviewed literature, its utility as a nucleophilic component in cycloaddition and condensation reactions to form fused heterocyclic systems is an area of active exploration. masterorganicchemistry.com For instance, the thiazole nucleus can act as a dinucleophile or a dienophile in [4+2] cycloadditions, or as a building block in multicomponent reactions to afford diverse heterocyclic scaffolds. mdpi.comrsc.org The presence of the methoxy groups can influence the regioselectivity and reactivity in such transformations, offering a handle for chemists to control the outcome of the reaction.
Research in the broader context of heterocyclic synthesis often involves the use of functionalized building blocks to construct more elaborate structures. rsc.orgorganic-chemistry.orgresearchgate.net The principles of using activated heterocycles in annulation strategies to build complex molecular architectures are well-established. chim.itnih.gov For example, transition-metal-catalyzed annulation reactions are a common strategy for synthesizing fused heterocycles, and a substrate like this compound, with its multiple coordination sites (N and S atoms) and activated carbon centers, is a promising candidate for such methodologies. mdpi.comrsc.org
Scaffold for Complex Molecular Architecture Construction
The concept of using well-defined chemical building blocks is central to the construction of complex molecular architectures. illinois.eduwikipedia.org this compound, with its defined stereochemistry and reactive sites, serves as an excellent scaffold for the elaboration of more intricate molecules. nih.gov
Incorporation into Polymeric and Supramolecular Systems
The thiazole unit is a component of various natural and synthetic polymers. The incorporation of this compound into polymeric chains can impart specific electronic and physical properties. Supramolecular chemistry, which focuses on non-covalent interactions, provides a powerful platform for the self-assembly of complex structures. mdpi.com The nitrogen and sulfur atoms of the thiazole ring in this compound can participate in hydrogen bonding and coordination with metal ions, making it a potential monomer for the construction of supramolecular polymers and networks. beilstein-journals.orgnih.gov The methoxy groups can be further functionalized to introduce other recognition motifs, enabling the design of responsive and functional supramolecular materials. rsc.orgmdpi.com While direct examples of this compound in complex polymeric or supramolecular systems are not extensively documented in the provided search results, the principles of using heterocyclic building blocks for such applications are well-established.
Design of Ligands for Asymmetric Catalysis
The development of chiral ligands is crucial for asymmetric catalysis, which aims to produce enantiomerically pure compounds. nih.govnih.govajchem-b.com Thiazole-containing ligands have been successfully employed in a variety of asymmetric transformations. The rigid backbone of the thiazole ring and the potential for introducing chiral substituents make it an attractive scaffold for ligand design. researchgate.net this compound can be functionalized to introduce chelating groups, such as phosphines or amines, which can coordinate to a metal center. The methoxy groups can influence the electronic properties of the resulting ligand, thereby modulating the catalytic activity and enantioselectivity of the metal complex. scu.edu.cn The synthesis of novel chiral ligands often involves the use of versatile building blocks, and this compound represents a potential starting point for the development of new ligand families.
Precursor for Advanced Materials and Functional Molecules
The unique electronic structure of the thiazole ring, enhanced by the methoxy substituents, makes this compound a promising precursor for the development of advanced materials and functional molecules with applications in electronics and sensing. researchgate.net
Organic Electronic Materials (e.g., in organic photovoltaics)
Organic electronic materials are at the heart of technologies like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). researchgate.net Thiazole-containing polymers and small molecules have been extensively investigated for these applications due to their favorable electronic properties, such as high charge carrier mobility and tunable band gaps. The electron-rich nature of this compound suggests its potential as a building block for the synthesis of donor materials in OPV devices. mdpi.com The methoxy groups can enhance the electron-donating character of the resulting material, which is a desirable property for the donor component in a bulk heterojunction solar cell. mdpi.comiea-pvps.org While specific studies on this compound-based materials for OPVs were not found, the general principles of molecular design for organic solar cells support its potential in this area. iea-pvps.org
Chemical Sensors and Probes
Chemical sensors and probes are molecules designed to detect and signal the presence of specific analytes. frontiersin.orgcttso.govmdpi.com Fluorescent chemosensors, in particular, have gained significant attention due to their high sensitivity and selectivity. nih.govmdpi.com The thiazole ring is a common component in many fluorescent dyes and probes. d-nb.infobeilstein-journals.orgbeilstein-journals.orgnih.gov The methoxy groups in this compound can act as electron-donating groups, which can influence the photophysical properties of a molecule, such as its absorption and emission wavelengths. By incorporating this compound into a larger molecular framework containing a recognition site for a specific analyte and a signaling unit, it is possible to design novel chemical sensors. The nitrogen and sulfur atoms of the thiazole ring can also act as binding sites for metal ions, making this scaffold particularly interesting for the development of metal ion sensors.
Future Research Directions and Unexplored Potential of 2,4 Dimethoxythiazole
Development of Novel and Sustainable Synthetic Pathways
Current synthetic routes to 2,4-dimethoxythiazole are not extensively documented in publicly available literature, indicating a significant opportunity for the development of new and more efficient synthetic methodologies. A primary focus of future research will be the establishment of sustainable and environmentally benign pathways. This could involve the exploration of green chemistry principles, such as the use of non-toxic solvents, renewable starting materials, and catalytic systems that minimize waste and energy consumption. One promising avenue is the investigation of one-pot multicomponent reactions, which could streamline the synthesis process by combining several steps into a single, efficient operation. Furthermore, the development of catalytic methods, potentially employing earth-abundant metals, could offer a more economical and sustainable alternative to traditional stoichiometric reagents.
Advanced Mechanistic Investigations using In-Situ Spectroscopy
A detailed understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is crucial for optimizing existing protocols and designing new transformations. The application of advanced in-situ spectroscopic techniques, such as ReactIR (in-situ Fourier-transform infrared spectroscopy), in-situ NMR (nuclear magnetic resonance), and Raman spectroscopy, will be instrumental in this endeavor. These techniques allow for the real-time monitoring of reaction progress, enabling the identification of transient intermediates and the elucidation of complex reaction pathways. By gaining a deeper insight into the kinetics and thermodynamics of these processes, researchers can develop more robust and efficient synthetic strategies.
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of synthetic routes to this compound with flow chemistry and automated synthesis platforms represents a significant leap forward in terms of efficiency, safety, and scalability. Continuous flow reactors offer precise control over reaction parameters, such as temperature, pressure, and reaction time, leading to improved yields and purities. Moreover, the automation of the synthetic process can accelerate the discovery and optimization of new derivatives. The development of a modular flow platform for the synthesis of a library of this compound analogs would enable high-throughput screening for various applications.
Computational Design and Predictive Modeling for Targeted Applications
Computational chemistry and molecular modeling are powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental efforts. In the context of this compound, density functional theory (DFT) calculations can be employed to investigate its electronic structure, predict its reactivity towards various reagents, and design new derivatives with tailored properties. For instance, predictive models could be developed to identify this compound-based compounds with specific biological activities or material properties. This in-silico approach can significantly reduce the time and resources required for the discovery of new applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
